YB-0158

Descripción

Contextualizing Wnt Signaling Pathways in Biological Systems

The Wnt signaling pathways are a highly conserved group of signal transduction cascades crucial for a multitude of biological processes across animal species. wikipedia.org The name "Wnt" is a fusion of the gene names Wingless (Wg) from the fruit fly Drosophila melanogaster and Int-1, its vertebrate homolog. wikipedia.orgnih.gov These pathways are fundamental to embryonic development, governing processes such as the formation of the body axis, specification of cell fate, cell migration, and proliferation. wikipedia.orgnih.govnih.gov In adult organisms, Wnt signaling is essential for maintaining tissue homeostasis and regeneration in various tissues, including skin, bone marrow, and the intestine. wikipedia.orgnih.gov

Wnt signaling is initiated when a secreted glycoprotein, a Wnt ligand, binds to a Frizzled (Fz) family receptor on the cell surface. nih.govembopress.org This signal is then transmitted inside the cell, primarily through the protein Dishevelled (Dvl). embopress.org From there, the signal can proceed down one of several branches. The most extensively studied is the canonical Wnt pathway , also known as the Wnt/β-catenin pathway. wikipedia.orgnih.gov In the absence of a Wnt signal, a "destruction complex"—comprising proteins like Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3)—phosphorylates β-catenin, targeting it for degradation. nih.govnih.govembopress.org Wnt ligand binding disrupts this complex, leading to the accumulation of β-catenin in the cytoplasm. nih.gov This stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of specific target genes. nih.govmedsci.org

In addition to the canonical pathway, there are non-canonical or β-catenin-independent pathways. wikipedia.org These include the Planar Cell Polarity (PCP) pathway, which regulates cell polarity and cytoskeletal organization, and the Wnt/Ca2+ pathway, which modulates intracellular calcium levels. wikipedia.orgfrontiersin.orgcusabio.com The complexity of the Wnt network, with 19 known Wnt ligands in humans, allows for intricate regulation of diverse cellular functions. nih.govmedsci.org

Rationale for Research into Wnt Pathway Inhibition in Fundamental Biology and Disease Models

The critical role of Wnt signaling in controlling cell proliferation, differentiation, and survival means that its dysregulation is implicated in a wide array of human diseases. nih.govfrontiersin.orgontosight.ai Aberrant Wnt pathway activity was first linked to carcinogenesis and is now recognized as a key driver in numerous cancers, including those of the breast, colon, and brain (glioblastoma), as well as in other conditions like certain bone disorders. wikipedia.orgfrontiersin.orgontosight.ainih.gov The overexpression of Wnt pathway components can contribute to tumor formation, invasion, and resistance to therapy. nih.govsmw.ch For instance, high expression of the FZD7 receptor has been correlated with poor prognosis in gastric cancer. smw.ch

This direct link between overactive Wnt signaling and pathology provides a strong rationale for the development of pathway inhibitors. nih.govencyclopedia.pub Researchers are pursuing Wnt inhibition as a promising therapeutic strategy to arrest tumor growth and overcome resistance to other treatments. nih.govsmw.chencyclopedia.pub In preclinical studies, silencing key Wnt components like β-catenin has been shown to inhibit the growth of cancer cells. nih.govencyclopedia.pub Therefore, small-molecule inhibitors are sought after as tools to modulate this pathway for therapeutic benefit. encyclopedia.pub

Beyond therapeutic applications, Wnt pathway inhibitors are invaluable tools in fundamental biological research. They allow scientists to dissect the intricate roles of Wnt signaling in development and tissue maintenance. For example, inhibiting the pathway helps to understand stem cell biology, as Wnt signaling is crucial for maintaining the self-renewal of stem cells in various tissues. embopress.orgstemcell.com By selectively blocking the pathway at different points, researchers can elucidate the specific functions of its various components and uncover new mechanisms of cellular regulation. nih.gov

Identification and Early Characterization of Compounds Classified as Wnt Pathway Inhibitor 2 (e.g., IWP-2, IWR-2)

In the search for modulators of the Wnt pathway, high-throughput screening efforts have led to the identification of several classes of small-molecule inhibitors. Among these are compounds referred to as Inhibitor of Wnt Production (IWP) and Inhibitor of Wnt Response (IWR).

IWP-2 (Inhibitor of Wnt Production-2) was identified through a high-throughput screen for antagonists of the Wnt/β-catenin pathway. reprocell.com Its mechanism of action is to block the secretion of Wnt proteins from cells. medchemexpress.commerckmillipore.com IWP-2 achieves this by specifically targeting Porcupine (Porcn), a membrane-bound O-acyltransferase located in the endoplasmic reticulum. ontosight.aireprocell.commedchemexpress.com Porcn is responsible for the palmitoylation of Wnt ligands, a crucial post-translational modification that is essential for their secretion and signaling activity. ontosight.aireprocell.com By inhibiting Porcn, IWP-2 prevents Wnt proteins from being properly processed and released, thereby shutting down both canonical and non-canonical Wnt signaling. reprocell.com Subsequent research has also revealed that IWP-2 can act as an ATP-competitive inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε. medchemexpress.comresearchgate.netacs.org

IWR-2 (Inhibitor of Wnt Response-2), along with the related compound IWR-1, functions through a distinct downstream mechanism. Instead of blocking Wnt protein production, IWR compounds target the intracellular response to Wnt signaling. nih.gov They work by stabilizing the Axin-scaffolded β-catenin destruction complex. nih.govresearchgate.net Specifically, IWR compounds lead to the accumulation of Axin2, a key component of this complex. nih.govaacrjournals.org This enhancement of the destruction complex's stability increases the phosphorylation and subsequent degradation of β-catenin, thereby preventing its accumulation and translocation to the nucleus even in the presence of a Wnt signal. nih.govresearchgate.net This mechanism effectively antagonizes the canonical Wnt pathway. researchgate.net The discovery of these compounds has provided researchers with chemical tools to probe a specific regulatory mechanism within the pathway, namely the stabilization of Axin proteins. researchgate.net

Structure

3D Structure of Parent

Propiedades

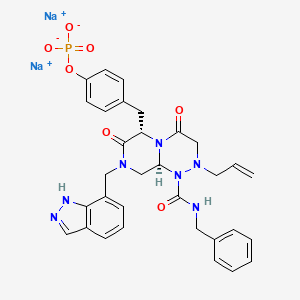

Fórmula molecular |

C32H32N7Na2O7P |

|---|---|

Peso molecular |

703.6 g/mol |

Nombre IUPAC |

disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-(1H-indazol-7-ylmethyl)-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate |

InChI |

InChI=1S/C32H34N7O7P.2Na/c1-2-15-37-21-29(40)38-27(16-22-11-13-26(14-12-22)46-47(43,44)45)31(41)36(19-25-10-6-9-24-18-34-35-30(24)25)20-28(38)39(37)32(42)33-17-23-7-4-3-5-8-23;;/h2-14,18,27-28H,1,15-17,19-21H2,(H,33,42)(H,34,35)(H2,43,44,45);;/q;2*+1/p-2/t27-,28-;;/m0../s1 |

Clave InChI |

BUCIVAHDHKFRLG-QLBXQKMFSA-L |

SMILES isomérico |

C=CCN1CC(=O)N2[C@@H](N1C(=O)NCC3=CC=CC=C3)CN(C(=O)[C@@H]2CC4=CC=C(C=C4)OP(=O)([O-])[O-])CC5=CC=CC6=C5NN=C6.[Na+].[Na+] |

SMILES canónico |

C=CCN1CC(=O)N2C(N1C(=O)NCC3=CC=CC=C3)CN(C(=O)C2CC4=CC=C(C=C4)OP(=O)([O-])[O-])CC5=CC=CC6=C5NN=C6.[Na+].[Na+] |

Origen del producto |

United States |

Molecular Mechanisms of Action of Wnt Pathway Inhibitor 2

Modulation of Canonical Wnt/β-Catenin Signaling Pathway

The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is a primary target of IWP-2. wikipedia.org This pathway's central event is the regulation of the cytoplasmic and nuclear levels of the protein β-catenin. oncotarget.compnas.org In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for degradation. wikipedia.orgdovepress.com When Wnt ligands bind to their receptors, this complex is inhibited, leading to β-catenin accumulation, nuclear translocation, and activation of target gene transcription. pnas.orgdovepress.com IWP-2 intervenes in this process through several key mechanisms.

Inhibition of Wnt Ligand Secretion via Porcupine (Porcn)

The primary and most well-characterized mechanism of IWP-2 is its inhibition of Porcupine (Porcn), a membrane-bound O-acyltransferase located in the endoplasmic reticulum. stemcell.compnas.orgnih.gov Porcn is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent binding to Frizzled receptors. pnas.orgnih.gov By inhibiting Porcn, IWP-2 effectively prevents the secretion of all Wnt ligands, thereby blocking both canonical and non-canonical Wnt signaling pathways at their origin. stemcell.comnih.govnih.gov This action has an inhibitory effect on Wnt-dependent processes, such as the expression of target genes like AXIN2. pnas.org

For instance, research has shown that the Porcupine inhibitor LGK974 potently blocks Wnt signaling in vitro and in vivo, leading to reduced expression of Wnt target genes. pnas.org Another Porcupine inhibitor, RXC004, has demonstrated the ability to inhibit Wnt ligand palmitoylation and secretion, resulting in potent antiproliferative effects in cancer cell lines that depend on Wnt ligands. aacrjournals.org

Stabilization of the β-Catenin Destruction Complex

The β-catenin destruction complex is a multiprotein assembly that includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1). wikipedia.orgmdpi.com This complex facilitates the sequential phosphorylation of β-catenin, targeting it for ubiquitination and proteasomal degradation. oncotarget.comdovepress.com

While IWP-2's primary role is Porcn inhibition, other Wnt inhibitors achieve pathway suppression by stabilizing Axin, a key scaffold protein and the concentration-limiting component of the destruction complex. nih.govresearchgate.net A notable example is XAV939, which inhibits the enzymes Tankyrase 1 and Tankyrase 2. nih.govresearchgate.net Tankyrases poly-ADP-ribosylate Axin, leading to its ubiquitination and degradation. nih.govnih.gov By inhibiting Tankyrases, compounds like XAV939 and IWR-1-endo stabilize Axin, thereby enhancing the activity of the destruction complex and promoting β-catenin degradation. nih.govresearchgate.netresearchgate.net This mechanism effectively antagonizes Wnt signaling. nih.govnih.gov

Disruption of β-Catenin/TCF/LEF Transcriptional Complex Formation

Upon accumulation in the nucleus, β-catenin interacts with the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors to drive the expression of Wnt target genes. wikipedia.orgresearchgate.net Some Wnt pathway inhibitors function by directly disrupting this protein-protein interaction. For example, the compound iCRT14 has been shown to interfere with the binding of β-catenin to TCF/LEF, thereby inhibiting the transcriptional output of the Wnt pathway. scbt.com Another inhibitor, FH535, also acts by blocking the interaction between β-catenin and TCF. scbt.com While this is a valid mechanism for Wnt pathway inhibition, it is not the primary mode of action for IWP-2.

Modulation of Key Kinases Associated with Wnt Signaling (e.g., Casein Kinase 1 (CK1) isoforms, Glycogen Synthase Kinase 3 Beta (GSK3β))

The kinases CK1 and GSK3β are critical components of the β-catenin destruction complex, responsible for phosphorylating β-catenin. mdpi.com In the canonical pathway, CK1α first phosphorylates β-catenin at serine 45, which primes it for subsequent phosphorylation by GSK3β at other residues. nih.gov The activity of these kinases is essential for maintaining low cytoplasmic β-catenin levels in the absence of a Wnt signal. oncotarget.comdovepress.com

Inhibitors that modulate these kinases can therefore impact Wnt signaling. For instance, inhibition of GSK3β would be expected to mimic Wnt signaling by preventing β-catenin phosphorylation and degradation. imrpress.com Conversely, promoting the activity of these kinases would suppress the pathway. While IWP-2's primary mechanism is upstream of these kinases, their modulation represents another point of intervention in the Wnt pathway.

Influence on Non-Canonical Wnt Signaling Pathways (e.g., Planar Cell Polarity, Wnt/Ca²⁺ Pathway)

In addition to the canonical pathway, there are non-canonical Wnt signaling pathways that are independent of β-catenin. wikipedia.orgencyclopedia.pub These include the Planar Cell Polarity (PCP) pathway, which regulates cytoskeletal organization, and the Wnt/Ca²⁺ pathway, which controls intracellular calcium levels. wikipedia.orgencyclopedia.pubsinobiological.com

Because IWP-2 acts at the level of Wnt ligand secretion by inhibiting Porcupine, it is expected to broadly affect all Wnt-dependent signaling. nih.gov The secretion of Wnt ligands that activate non-canonical pathways is also dependent on Porcupine-mediated palmitoylation. Therefore, IWP-2 can inhibit both the PCP and Wnt/Ca²⁺ pathways by preventing the release of their respective Wnt ligands. nih.gov Research on the porcupine inhibitor CGX1321 has shown that it can inhibit both canonical and non-canonical Wnt pathways, supporting the idea that Porcupine inhibition is a global mechanism for shutting down Wnt signaling. nih.gov

Identification of Specific Molecular Targets and Binding Modes

The primary molecular targets of the small molecule known as Inhibitor of Wnt Response 2 (IWR-2) have been identified as the tankyrase enzymes, specifically Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). researchgate.net These enzymes are members of the poly-ADP-ribose polymerase (PARP) family and play a crucial role in regulating the stability of axin proteins. researchgate.net Axin is a key scaffold protein in the β-catenin destruction complex, which is the central negative regulator of the canonical Wnt signaling pathway. nih.gov

In the absence of a Wnt signal, the destruction complex (comprising axin, APC, GSK3β, and CK1α) facilitates the phosphorylation and subsequent degradation of β-catenin, keeping its cytoplasmic levels low. embopress.orgfrontiersin.org Tankyrases promote the degradation of axin. researchgate.netmdpi.com By inhibiting TNKS1 and TNKS2, IWR-2 prevents the modification of axin, leading to its stabilization. nih.gov This stabilization of the axin destruction complex enhances the degradation of β-catenin, thereby suppressing the Wnt signaling pathway. nih.gov

The binding mode of IWR-2 to its target has been elucidated through protein X-ray crystallography. Studies of the catalytic domain of human TNKS1 in complex with IWR-2 revealed a novel binding site for this class of inhibitors. researchgate.net The inhibitor occupies the adenosine (B11128) subsite within the donor NAD+ binding groove of the enzyme's catalytic domain. researchgate.net This structural insight provides a molecular basis for the potent and specific interaction between IWR compounds and tankyrases, distinguishing their mechanism from other Wnt pathway inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Studies of Wnt Pathway Inhibitor 2 Analogs

Structure-activity relationship (SAR) studies have been conducted on IWR-2 and its analogs to understand the chemical features essential for their inhibitory activity on the Wnt pathway. For the purpose of these analyses, the IWR scaffold is conceptually divided into three main structural regions: the norbornyl region, a spacer, and an amide region. nih.gov The initial observation that IWR-1 and IWR-2 possessed equal potency suggested that the amide region could tolerate structural modifications without a significant loss of activity. nih.gov

Systematic modifications of these regions and subsequent evaluation of the analogs' ability to suppress Wnt signaling in luciferase-based reporter assays have yielded detailed SAR insights. nih.gov

Key findings from the SAR studies on the amide region include:

Quinoline (B57606) Modifications: Introducing a methyl group at the 7-position of the quinoline ring resulted in only a slight decrease in activity. However, partial saturation of the quinoline group led to a considerable reduction in inhibitory function. nih.gov

Aromatic Substitutions: Replacing the quinoline with other aromatic groups was explored. Phenyl derivatives were synthesized, and it was found that substitution at the para-position of the phenyl ring was generally well-tolerated. In contrast, ortho- and meta-substituted phenyl derivatives were largely inactive. nih.gov

Halogenated Phenyl Derivatives: Among various phenyl analogs, only the 3,4-dihalophenyl derivatives demonstrated moderate activity. nih.gov

Other Substitutions: Analogs with trifluoromethylphenyl groups were found to be ineffective as Wnt inhibitors. nih.gov Replacing the phenyl group of an active analog with a saturated cyclohexyl group resulted in a two-fold decrease in potency. nih.gov Further truncation of the amide structure completely abolished the molecule's activity. nih.gov

These studies indicate that the nature and position of substituents on the aromatic amide portion of the molecule are critical for potent Wnt pathway inhibition.

Interactive Data Table: SAR Findings for IWR-2 Analogs

The following table summarizes the relative Wnt inhibitory activity of various analogs based on modifications to the amide region, as reported in research findings. nih.gov

| Compound Series | Modification Description | Relative Activity |

| Quinoline Analogs | Methyl group at 7-position of quinoline | Slightly decreased |

| Partial saturation of quinoline ring | Considerably reduced | |

| Phenyl Analogs | Para-substituted phenyl groups | Generally tolerated |

| Ortho-substituted phenyl groups | Inactive | |

| Meta-substituted phenyl groups | Largely inactive | |

| Dihalophenyl Analogs | 3,4-dihalophenyl derivatives | Moderate activity |

| Other Analogs | Trifluoromethylphenyl derivatives | Ineffective |

| Saturation of phenyl group (cyclohexyl) | 2-fold decrease | |

| Truncation of amide structure | Abolished |

Role in Fundamental Cellular and Developmental Processes

Regulation of Cell Proliferation and Apoptosis

WIF-1 is a significant regulator of the delicate balance between cell proliferation and programmed cell death, or apoptosis. The Wnt signaling pathway is a well-established driver of cell proliferation, and its aberrant activation is a hallmark of many cancers. tandfonline.com WIF-1 counteracts this by sequestering Wnt proteins, thus putting a brake on excessive cell division. atlasgeneticsoncology.org

Re-expression of WIF-1 in cancer cells has been shown to inhibit cell proliferation and induce cell cycle arrest, often at the G1 or G2/M phase. atlasgeneticsoncology.orgresearchgate.netnih.gov For instance, in bladder cancer cells, WIF-1 re-expression leads to a G1 arrest through the accumulation of p21 and p27. atlasgeneticsoncology.org In cervical cancer cells, WIF-1 induces a G2/M arrest. researchgate.netnih.gov

Furthermore, WIF-1 actively promotes apoptosis. Studies have demonstrated that the reintroduction of WIF-1 in various cancer cell lines, including those from cervical cancer, renal cell carcinoma, and non-small cell lung cancer, leads to a significant increase in apoptosis. atlasgeneticsoncology.orgresearchgate.netnih.govresearchgate.net This pro-apoptotic effect is often mediated by the modulation of key regulatory proteins involved in cell death pathways. nih.gov For example, in osteoarthritis chondrocytes, up-regulation of WIF-1 suppresses apoptosis by reducing the levels of reactive oxygen species (ROS). nih.gov

The downregulation of WIF-1, often through epigenetic mechanisms like promoter hypermethylation, is a common event in many types of tumors, leading to the uncontrolled cell proliferation and evasion of apoptosis that characterize cancer. atlasgeneticsoncology.orgfrontiersin.org

Modulation of Cell Differentiation and Fate Determination

WIF-1 plays a pivotal role in guiding the differentiation of cells and determining their ultimate fate. This is particularly evident in the context of stem cells and embryonic development.

Impact on Stem Cell Self-Renewal and Differentiation

The Wnt signaling pathway is a critical regulator of stem cell self-renewal and differentiation in various tissues. frontiersin.orghubrecht.eu WIF-1, by modulating Wnt activity, influences the delicate balance between maintaining a pool of undifferentiated stem cells and promoting their differentiation into specialized cell types.

In the context of embryonic stem cells (ESCs), the role of Wnt signaling is complex and can be context-dependent. pnas.org Wnt signaling has been shown to be involved in both the maintenance of pluripotency and the promotion of differentiation. pnas.orgnih.gov WIF-1, as a Wnt inhibitor, can influence these processes. While specific studies focusing solely on the direct effect of WIF-1 on ESCs are multifaceted, the inhibition of Wnt signaling by molecules like DKK1 has been shown to promote the differentiation of mouse ESCs towards the endoderm lineage. nih.gov Given that WIF-1 also inhibits the canonical Wnt pathway, it is plausible that it plays a similar role in directing ESC differentiation.

The directed differentiation of pluripotent stem cells (PSCs), which include both embryonic and induced pluripotent stem cells (iPSCs), into specific cell types like cardiomyocytes is a process where the temporal modulation of Wnt signaling is crucial. nih.govfrontiersin.org The process typically involves an initial activation of the Wnt pathway to induce mesoderm, followed by its inhibition to specify cardiac progenitors. nih.govthermofisher.com Wnt inhibitors, including IWP-2 and XAV-939, are commonly used in protocols to achieve high-efficiency cardiomyocyte differentiation from hPSCs. frontiersin.orguw.edu While WIF-1 itself is not the most commonly cited inhibitor in these specific protocols, its function as a natural Wnt antagonist aligns with the principle of Wnt inhibition being a necessary step for successful cardiomyocyte specification from PSCs.

WIF-1 is involved in regulating the behavior of adult tissue-specific stem cells. The Wnt pathway is a key driver of stem cell maintenance and proliferation in tissues like the intestine and skin. frontiersin.orguevora.pt Dysregulation of Wnt signaling in these tissues is linked to cancer. hubrecht.eu

In the developing cochlea, Wnt signaling plays a complex role in cell fate decisions. nih.govbiologists.com Wnt activation can promote the proliferation of sensory precursors. pnas.org Conversely, inhibition of Wnt signaling is necessary for proper hair cell differentiation. mdpi.com WIF-1, by modulating Wnt activity, can influence the balance between proliferation and differentiation of cochlear epithelial stem/progenitor cells.

In the context of dental stem cells, specifically stem cells from the apical papilla (SCAPs), WIF-1 has been shown to enhance dentinogenic differentiation. nih.gov This suggests that in certain adult stem cell populations, inhibition of Wnt signaling by WIF-1 promotes differentiation into specific lineages. nih.gov

Influence on Developmental Signaling (e.g., Embryonic Axis Formation, Gastrulation)

WIF-1 is a key player in the intricate signaling networks that orchestrate embryonic development. Its expression is spatially and temporally regulated during key developmental events.

During early embryonic development in vertebrates, the establishment of the primary body axes is a fundamental process. Forced ectopic expression of WIF-1 in early Xenopus embryos can induce a secondary axis, a classic phenotype associated with the inhibition of the canonical Wnt signaling pathway. frontiersin.orgnih.gov This demonstrates the potent ability of WIF-1 to influence fundamental patterning events.

However, the natural expression of WIF-1 often begins after gastrulation, suggesting its role may be more in refining and fine-tuning the spatial and temporal patterns of Wnt activity rather than initiating these early events. frontiersin.orgnih.gov In zebrafish, WIF-1 expression starts in the presumptive paraxial mesoderm during late gastrulation. nih.gov

WIF-1 is also implicated in the development of specific organs and structures. For instance, it is involved in urorectal development, where it is thought to act as a pro-apoptotic factor to regulate the cell death necessary for cloaca septation. hku.hk Dysregulation of WIF-1 expression in this context can lead to developmental abnormalities. hku.hk

Effects on Cell Migration, Cell Polarity, and Cell Adhesion

Wnt pathway inhibitor 2, formally known as Wnt Inhibitory Factor 1 (WIF1), plays a significant role in modulating fundamental cellular behaviors, including migration, polarity, and adhesion. Its primary mechanism involves the direct binding to Wnt ligands, which prevents them from activating their cell-surface receptors. This inhibition has profound effects on the signaling cascades that govern cell motility and intercellular connections, particularly through its influence on the Epithelial-Mesenchymal Transition (EMT). nih.govpatsnap.com

Research has consistently demonstrated that the restoration of WIF1 expression in various cancer cell lines, where it is often silenced, leads to a marked decrease in cell motility and invasiveness. nih.govnih.gov This is achieved by inducing a reversal of EMT, a process where epithelial cells lose their characteristic polarity and adhesion, acquiring a migratory and invasive mesenchymal phenotype. aacrjournals.org Ectopic expression of WIF1 promotes a shift from a mesenchymal, fibroblast-like appearance to a more compact, epithelial morphology where cells are more adherent to one another. nih.govresearchgate.net

The molecular underpinnings of this WIF1-induced phenotype reversal are well-documented. Studies show that WIF1 expression leads to the up-regulation of epithelial markers and the down-regulation of mesenchymal markers. nih.govaacrjournals.org Furthermore, WIF1 has been shown to decrease the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes crucial for degrading the extracellular matrix and facilitating cell invasion. nih.govnih.gov This is complemented by the reduced expression of key EMT-driving transcription factors. nih.govaacrjournals.org

Beyond the canonical Wnt/β-catenin pathway, WIF1 also influences non-canonical Wnt pathways that directly regulate the cytoskeleton and cell polarity. amegroups.org By inhibiting the Wnt/Planar Cell Polarity (PCP) pathway, for instance by preventing Wnt11 from binding to its receptors, WIF1 can reduce cancer cell migration and tissue invasion. amegroups.org Similarly, its inhibition of the Wnt/Ca²+ pathway through binding ligands like Wnt5a affects cell motility and morphology. amegroups.org

Interactive Table: Effect of WIF1 Expression on Cellular Markers

| Category | Marker/Factor | Effect of WIF1 Restoration | Cellular Outcome | References |

|---|---|---|---|---|

| Epithelial Markers | E-cadherin | ↑ Up-regulated | Increased cell-cell adhesion | nih.govnih.govaacrjournals.org |

| Keratin-8 | ↑ Up-regulated | Strengthened cytoskeleton | nih.govnih.gov | |

| Keratin-18 | ↑ Up-regulated | Strengthened cytoskeleton | nih.govnih.gov | |

| Mesenchymal Markers | N-cadherin | ↓ Down-regulated | Decreased cell motility | nih.govnih.govaacrjournals.org |

| Vimentin | ↓ Down-regulated | Reversal of mesenchymal phenotype | nih.govnih.govaacrjournals.org | |

| Fibronectin | ↓ Down-regulated | Reduced cell invasion | nih.govaacrjournals.org | |

| EMT Transcription Factors | Slug | ↓ Down-regulated | Inhibition of EMT | nih.govnih.govaacrjournals.org |

| Twist | ↓ Down-regulated | Inhibition of EMT | nih.govnih.govaacrjournals.org | |

| Matrix Enzymes | MMP-2 / MMP-9 | ↓ Decreased activity | Reduced ECM degradation | nih.govnih.gov |

Contribution to Tissue Homeostasis and Regeneration Mechanisms

WIF1 is a critical regulator in the maintenance and repair of various tissues, most notably in the heart and intestines. Its function is tightly controlled to ensure a balanced response to injury and to maintain the stem cell niches necessary for tissue renewal. embopress.orgnih.gov

Cardiac Regeneration

In the heart, Wnt signaling must be precisely modulated for proper development and repair. exlibrisgroup.comnih.gov Following a myocardial infarction (MI), WIF1 plays a crucial protective role. embopress.org Hypoxic cardiomyocytes in the heart muscle secrete WIF1 in response to injury. embopress.orgfrontiersin.org This secreted WIF1 acts on inflammatory monocytes, which are recruited to the damaged area, by inhibiting non-canonical Wnt signaling. embopress.org This modulation limits the inflammatory response and prevents excessive tissue damage, ultimately improving cardiac function and healing. embopress.org

Studies using knockout mice have revealed that the absence of WIF1 leads to severe adverse remodeling and an exaggerated monocyte response following an MI. embopress.org Conversely, targeted overexpression of WIF1 in cardiomyocytes attenuates the monocyte response and improves cardiac function post-MI. embopress.org Single-cell expression profiling has identified a specific population of fibroblasts in the heart that express Wif1 (termed F-WntX), which are essential for cardiac repair. elifesciences.org WIF1 protein is specifically detected in the border zone of the infarct, highlighting its localized role in the healing process. elifesciences.org However, the regulation of WIF1 is critical, as unregulated, continuous expression in transgenic mice has been shown to cause dilated cardiomyopathy, indicating that its effects are highly context- and dose-dependent. elifesciences.orgnih.gov In zebrafish, a model organism with robust heart regeneration capabilities, cardiac injury induces the expression of Wif1 and other Wnt antagonists, which dampens Wnt signaling to permit cardiomyocyte proliferation and tissue repair. oup.com

Intestinal Homeostasis

The intestinal epithelium undergoes constant renewal, a process driven by intestinal stem cells located at the base of crypts. nih.gov Wnt signaling is fundamental to this process, and WIF1 is a key component of the stem cell niche that maintains homeostasis. rndsystems.com WIF1 shows a graded expression pattern in the colon, with the highest concentration at the base of the crypts where the stem cell pool resides. nih.govresearchgate.net This specific localization suggests that WIF1 helps to fine-tune Wnt signals to regulate the balance between stem cell self-renewal and differentiation. nih.gov

WIF1 in the intestine is primarily secreted by specialized stromal cells, known as telocytes, and by enteroendocrine cells located near the crypt base. biorxiv.orgresearchgate.net By inhibiting Wnt ligands in the extracellular space, WIF1 helps maintain the precise signaling environment required for the stem cell niche. rndsystems.com The expression of WIF1 can also be influenced by the gut's commensal bacteria, indicating a complex interplay between the microbiome and the host's tissue maintenance machinery. nih.govfrontiersin.org Dysregulation of WIF1 in the gut has been associated with intestinal disorders, underscoring its importance in maintaining a healthy intestinal epithelium. biorxiv.org

Interactive Table: Summary of WIF1's Role in Tissue Homeostasis and Regeneration

| Tissue | Key Function of WIF1 | Cellular/Molecular Effects | Outcome | References |

|---|---|---|---|---|

| Heart | Cardiac Repair Post-MI | Secreted by hypoxic cardiomyocytes; Inhibits non-canonical Wnt signaling in monocytes; Reduces expression of IL-1β and IL-6. | Attenuated inflammation; Improved cardiac function; Ameliorated infarct healing. | embopress.orgfrontiersin.org |

| Cardiomyocyte Differentiation | Biphasic effects; Early exposure enhances differentiation. | Modulates cardiomyogenesis. | plos.org | |

| Regeneration (Zebrafish) | Induced by cardiac injury; Dampens overall Wnt signaling. | Enables cardiomyocyte dedifferentiation and proliferation. | oup.com | |

| Intestine | Stem Cell Niche Homeostasis | Expressed at the base of intestinal crypts; Secreted by telocytes and enteroendocrine cells. | Contributes to the maintenance of the intestinal stem cell pool; Regulates epithelial cell survival and proliferation. | nih.govrndsystems.comresearchgate.netbiorxiv.orgresearchgate.net |

| Modulation by Microbiota | WIF1 expression is influenced by commensal bacteria. | Links gut microbiota to the regulation of intestinal epithelial homeostasis. | nih.govfrontiersin.org |

Compound and Gene List

| Name | Type |

| Wnt inhibitory factor 1 (WIF1) | Protein/Gene |

| E-cadherin | Protein/Gene |

| Keratin-8 | Protein/Gene |

| Keratin-18 | Protein/Gene |

| N-cadherin | Protein/Gene |

| Vimentin | Protein/Gene |

| Fibronectin | Protein/Gene |

| Slug | Protein/Gene |

| Twist | Protein/Gene |

| MMP-2 | Protein/Gene |

| MMP-9 | Protein/Gene |

| β-catenin | Protein/Gene |

| Wnt5a | Protein/Gene |

| Wnt11 | Protein/Gene |

| IL-1β | Protein |

| IL-6 | Protein |

Preclinical Research Applications in Disease Models

Cancer Biology Research

The aberrant activation of the Wnt signaling pathway is a critical driver in the initiation and progression of numerous human cancers. Consequently, targeting this pathway has emerged as a significant area of preclinical research. This section details the application of Wnt pathway inhibitors in various cancer models, focusing on their ability to impede tumor growth and progression. The term "Wnt pathway inhibitor 2" is specifically addressed where compounds with this nomenclature, such as PAWI-2, are studied. In a broader context, this article reviews inhibitors targeting the Wnt pathway, including those that counteract the effects of the Wnt2 ligand, a key activator in several malignancies.

Dysregulation of the Wnt signaling pathway is a hallmark of many gastrointestinal (GI) cancers. nih.gov Preclinical studies using various inhibitors have demonstrated significant anti-tumor effects in models of colorectal, gastric, pancreatic, and hepatocellular carcinomas.

Colorectal Cancer (CRC): In many CRC cases, the Wnt2 ligand is highly expressed. nih.gov Preclinical research has shown that depletion of this endogenous Wnt2 can inhibit CRC cell proliferation. nih.gov Neutralizing secreted Wnt2 with a specific antibody was found to downregulate the expression of AXIN2, a well-established β-catenin target gene, and subsequently suppress the proliferation of CRC cells. nih.gov Furthermore, another therapeutic strategy involves targeting downstream components of the Wnt pathway. The compound OBD9 has been shown to suppress colorectal cancer growth by inducing the autophagic degradation of Traf2 and Nck-interacting kinase (TNIK), a key kinase for TCF4/β-catenin-mediated gene expression. frontiersin.org

Gastric Cancer: Overexpression of the Wnt-2 ligand has been associated with increased metastatic potential in gastric carcinoma. aacrjournals.org Preclinical models have shown that cooperation between the Wnt pathway and the COX-2/PGE2 pathway can lead to the development of gastric adenocarcinoma. mdpi.comaacrjournals.org Inhibition of porcupine, an enzyme essential for the secretion of Wnt ligands, with the inhibitor IWP-2, has been demonstrated to decrease cell proliferation and promote apoptosis in gastric cancer cell lines. mdpi.com

Pancreatic Cancer: A novel pathway modulator, p53-Activator Wnt Inhibitor-2 (PAWI-2), has shown potent inhibitory effects on drug-resistant pancreatic cancer cells. wikipedia.orgnih.gov PAWI-2 has been particularly effective in selectively targeting human pancreatic cancer stem cells. wikipedia.orgnih.gov Studies have demonstrated that PAWI-2 can act synergistically with other anti-cancer drugs, like erlotinib (B232) and trametinib, to inhibit pancreatic cancer cell growth. wikipedia.orgnih.gov This synergistic effect is associated with the inhibition of the pancreatic cancer stem cell marker SOX2. wikipedia.orgnih.gov The Wnt2 ligand has also been implicated in promoting metastasis in pancreatic cancer, suggesting that its inhibition could be a valuable therapeutic approach. eurekalert.org

Hepatocellular Carcinoma (HCC): The Wnt/β-catenin pathway is frequently upregulated in HCC and is implicated in tumor progression and metastasis. Preclinical studies have evaluated several compounds for their efficacy in HCC models. The compounds CGP049090, PKF115-584, and PKF118-310 demonstrated dose-dependent cytotoxicity against HCC cells while showing lower toxicity to normal hepatocytes. In a HepG2 xenograft model, these inhibitors successfully inhibited tumor growth, which was associated with increased apoptosis and reduced levels of TCF4/β-catenin target genes.

Table 1: Preclinical Efficacy of Wnt Pathway Inhibitors in Gastrointestinal Cancer Models

Aberrant Wnt signaling is a recognized feature of breast cancer, particularly the aggressive triple-negative breast cancer (TNBC) subtype. This has spurred the development of novel inhibitors targeting the Wnt pathway in preclinical TNBC models.

Research has led to the identification of small molecules with thienopyrimidine and quinazoline (B50416) scaffolds that act as downstream inhibitors of the β-catenin-dependent Wnt pathway. These compounds have demonstrated low micromolar efficacy in inhibiting the survival of Wnt-dependent TNBC cell lines, such as HCC1395 and MDA-MB-468, while having no effect on a non-cancerous breast epithelial cell line. The anti-proliferative effects of these inhibitors were also found to be synergistic with the conventional chemotherapeutic agent docetaxel.

In another line of research, novel benzimidazole (B57391) compounds, SRI33576 and SRI35889, were identified as selective and cytotoxic inhibitors of Wnt/β-catenin signaling. These agents were shown to be more cytotoxic to TNBC cell lines compared to noncancerous cells. Mechanistically, they were found to downregulate key mediators of the Wnt/β-catenin pathway, including LRP6, cyclin D1, survivin, and nuclear active β-catenin.

Table 2: Preclinical Efficacy of Wnt Pathway Inhibitors in Breast Cancer Models

The Wnt pathway, and specifically the Wnt2 ligand, plays a significant role in the progression of non-small cell lung cancer (NSCLC). Preclinical studies have shown that Wnt2 is overexpressed in NSCLC and promotes tumor cell growth by activating the canonical WNT/β-catenin signaling pathway. In vivo experiments using mice engrafted with NSCLC tumor cells demonstrated that cells expressing exogenous Wnt2 had an increased growth-promoting effect.

Targeting the Wnt pathway has shown therapeutic promise in NSCLC models. Inhibition of Wnt-1 and Wnt-2, either through siRNA or specific antibodies, has been reported to promote apoptosis in NSCLC cells. Furthermore, a small molecule inhibitor, the 2,3,6-trisubstituted quinoxaline (B1680401) derivative GDK-100,017, was found to inhibit the cell proliferation of NSCLC cells that overexpress WNT2. This compound was also shown to enhance the sensitivity of these cells to radiotherapy by targeting the canonical Wnt pathway. The loss of natural Wnt inhibitors is also considered a major factor in NSCLC development.

Table 3: Preclinical Efficacy of Wnt Pathway Inhibitors in Lung Cancer Models

Elevated Wnt signaling is a feature of glioblastoma multiforme (GBM), contributing to glioma stem cell proliferation, tumor invasiveness, and therapeutic resistance. wikipedia.org Preclinical research has focused on identifying small molecule inhibitors that can effectively target this pathway for GBM treatment.

The small molecule SEN461 has been shown to inhibit the canonical WNT signaling pathway in GBM cells. nih.gov In vitro studies demonstrated that SEN461 treatment leads to the stabilization of AXIN and increased degradation of β-catenin, resulting in the inhibition of anchorage-independent growth of human GBM cell lines and patient-derived primary tumor cells. nih.gov In vivo, administration of SEN461 reduced tumor growth in a GBM xenograft model. nih.gov Another inhibitor, XAV939, was found to prevent glioma cell invasion and the epithelial-mesenchymal transition (EMT) process in preclinical models. wikipedia.org

Table 4: Preclinical Efficacy of Wnt Pathway Inhibitors in Glioblastoma Multiforme Models

Desmoid tumors are characterized by the dysregulation of the Wnt/β-catenin pathway, often due to mutations in the CTNNB1 gene, which encodes for β-catenin. This makes the Wnt pathway an attractive therapeutic target for this disease.

The selective inhibitor of nuclear β-catenin, BC2059 (also known as Tegavivint), has shown significant efficacy in preclinical models of desmoid tumors. In vitro studies using desmoid tumor cell lines with CTNNB1 mutations, BC2059 markedly inhibited cell viability, migration, and invasion. The reduction in cell viability was attributed to the induction of apoptosis. Mechanistically, BC2059 treatment led to a decrease in β-catenin-associated TBL1, resulting in reduced nuclear β-catenin levels. Consequently, the expression of AXIN2, a known β-catenin target gene, was also downregulated at both the mRNA and protein levels.

Furthermore, the anti-tumor activity of BC2059 was evaluated in an ex vivo explant model of a desmoid tumor harboring a CTNNB1 mutation. The explant culture treated with BC2059 showed a decrease in the percentage of viable cells and lower levels of nuclear β-catenin compared to the vehicle-treated control.

Table 5: Preclinical Efficacy of Wnt Pathway Inhibitors in Desmoid Tumor Models

Inhibition of Tumor Growth and Progression in Preclinical Models

Research in Bone Metabolism and Diseases (e.g., Osteoporosis, Osteogenesis Imperfecta)

The Wnt signaling pathway is a critical regulator of bone metabolism, playing a key role in both bone formation (osteogenesis) and resorption. It is particularly important for the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for building new bone. Dysregulation of this pathway is implicated in several bone diseases.

Osteoporosis:

In conditions like osteoporosis, which is characterized by low bone mass and increased fracture risk, promoting Wnt signaling is a therapeutic goal. Research has focused on developing agents that activate this pathway to stimulate bone formation. A primary strategy involves the use of neutralizing antibodies against endogenous Wnt antagonists, such as sclerostin and Dickkopf-1 (DKK1). Sclerostin, secreted by osteocytes, inhibits Wnt signaling by binding to the LRP5/6 co-receptors. Antibodies that block sclerostin have shown considerable promise in increasing bone mass in preclinical models and early clinical trials for osteoporosis.

Conversely, inhibitors of Wnt signaling, such as IWP-2, have been used in preclinical research to study the mechanisms of osteogenesis. In studies involving human mesenchymal stem cells (hMSCs), treatment with IWP-2 was shown to inhibit the osteogenic differentiation of these cells in two-dimensional cultures. This inhibitory effect helps to confirm the essential role of Wnt signaling in the bone formation process.

Osteogenesis Imperfecta (OI):

Osteogenesis imperfecta is a genetic disorder characterized by brittle bones that fracture easily. Preclinical research in mouse models of OI has explored enhancing Wnt signaling as a potential treatment. In a mouse model of severe OI, genetically enhancing Wnt signaling by introducing a mutation that makes the LRP5 co-receptor resistant to inhibition by sclerostin resulted in a significant reduction in fracture incidence. Specifically, a 30% reduction in fractures was observed at multiple time points.

Furthermore, studies in a mouse model of WNT1-related OI showed that treatment with an anti-sclerostin antibody did not fully rescue the osteoporotic phenotype, indicating the complexity of the pathway and the specific roles of different Wnt ligands. These preclinical findings suggest that modulating the Wnt pathway, particularly by inhibiting its natural antagonists, is a viable strategy for treating bone fragility disorders like OI.

Research in Infectious Diseases (e.g., Modulation of Plasmodium falciparum Liver Stage Development)

Preclinical research has identified the host's Wnt signaling pathway as a significant factor in the liver stage development of the malaria parasite, Plasmodium falciparum. biorxiv.org Studies utilizing the specific Wnt pathway inhibitor, IWP-2, have demonstrated its notable impact on the growth and maturation of the parasite's liver schizonts. biorxiv.org

Inhibition of the Wnt pathway in cultured primary human hepatocytes (PHHs) has been shown to have a marked effect on parasite size and maturation. biorxiv.org Treatment of PHHs with IWP-2 before and during infection with P. falciparum resulted in a promotion of parasite development, observable from day 3 post-infection onwards for multiple parasite strains. biorxiv.org This enhancement was characterized by an increase in schizont size, nuclear content, and the expression of the parasite protein PfMSP1. biorxiv.org

Further investigation into the impact of Wnt pathway modulation on schizont size revealed that treatment with IWP-2 led to a mild increase in the number of schizonts compared to controls. biorxiv.orgresearchgate.net More significantly, the size of the schizonts was consistently and substantially larger in the IWP-2 treated hepatocytes. biorxiv.org

The table below summarizes the key findings from a study investigating the effects of IWP-2 on two different strains of P. falciparum, NF175 and NF135, at day 7 post-infection. The data illustrates the increase in schizont size, total DAPI content (indicative of nuclear material), and PfMSP1 expression per schizont in the presence of the Wnt pathway inhibitor.

Data is approximated from graphical representations in the source material. researchgate.net

These findings suggest that the host Wnt signaling pathway plays a crucial role in controlling the size and developmental kinetics of P. falciparum liver schizonts. biorxiv.org The inhibition of this pathway by compounds such as IWP-2 appears to create a more permissive environment for parasite growth and maturation within hepatocytes. biorxiv.org This line of research opens up potential new avenues for therapeutic strategies targeting the liver stages of malaria. biorxiv.org

Methodologies for Studying Wnt Pathway Inhibitor 2 in Academic Research

In Vitro Experimental Models and Assays

In vitro studies provide a controlled environment to investigate the specific molecular mechanisms through which Wnt pathway inhibitors exert their effects. These models are indispensable for initial screening and detailed mechanistic studies.

High-throughput screening (HTS) is a primary method for discovering novel Wnt pathway inhibitors from large chemical libraries. aacrjournals.org These screens typically utilize engineered cell lines that report on the activity of the Wnt pathway. A common approach involves the use of a reporter gene, such as luciferase, under the control of a T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) responsive promoter. frontiersin.orgresearchgate.net When the Wnt pathway is active, the TCF/LEF transcription factors drive the expression of the luciferase gene, producing a measurable luminescent signal. researchgate.net Potential inhibitors are identified by their ability to reduce this signal.

To ensure the specificity of the identified "hits," counterscreens are often employed to eliminate compounds that are cytotoxic or directly inhibit the reporter enzyme. nih.gov Furthermore, secondary assays are used to confirm the inhibitory activity of the identified compounds on the Wnt signaling pathway. aacrjournals.org

Table 1: Examples of Cell-Based Screening for Wnt Pathway Inhibitors

| Cell Line | Reporter System | Method of Wnt Activation | Purpose of Screen |

|---|---|---|---|

| DLD-1 | TCF reporter-luciferase | Constitutively active pathway | Identify new inhibitors of Wnt signaling frontiersin.org |

| HEK293 | Super8XTOPFlash | Wnt3a | Identify small-molecule modulators nih.gov |

| SW480 | Super8XTOPFlash | Constitutively active pathway | Identify potential inhibitors from large compound libraries aacrjournals.org |

| BEAS2B | TCF/LEF luciferase reporter | CHIR (GSK-3β inhibitor) | Identify small-molecule inhibitors to restore airway homeostasis researchgate.net |

Luciferase-based reporter assays are a cornerstone for quantifying the activity of the canonical Wnt/β-catenin signaling pathway. frontiersin.org The most widely used of these is the TOPflash assay, which utilizes a plasmid containing multiple TCF/LEF binding sites upstream of a minimal promoter driving the firefly luciferase gene. stanford.edu A parallel control, FOPflash, contains mutated TCF/LEF binding sites and is used to assess non-specific transcriptional activation. The ratio of TOPflash to FOPflash activity provides a specific measure of Wnt/β-catenin signaling.

These assays are highly sensitive and can be used to assess the dose-dependent effects of Wnt pathway inhibitors. pnas.org Lentiviral delivery of these reporter systems allows for the creation of stable cell lines, which are valuable tools for both screening and mechanistic studies. bpsbioscience.com

Table 2: Characteristics of Common Luciferase Reporter Assays for Wnt Pathway Activity

| Assay | Principle | Key Features |

|---|---|---|

| TOPflash | TCF/LEF binding sites drive firefly luciferase expression. stanford.edu | High sensitivity and specificity for canonical Wnt signaling. stanford.edu |

| FOPflash | Mutated TCF/LEF binding sites serve as a negative control. | Used to determine non-specific effects on the reporter. |

| Dual-Luciferase Reporter Assay | A second reporter (e.g., Renilla luciferase) under a constitutive promoter is used for normalization. researchgate.net | Controls for variations in cell number and transfection efficiency. researchgate.net |

Since the Wnt pathway is a critical regulator of cell proliferation and survival, assays that measure these cellular processes are essential for characterizing the effects of Wnt pathway inhibitors. spandidos-publications.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability by measuring mitochondrial metabolic activity. frontiersin.orgspandidos-publications.com

To determine if a Wnt pathway inhibitor induces apoptosis, or programmed cell death, researchers often measure the activity of caspases, which are key proteases in the apoptotic cascade. For instance, increased caspase-3/7 activity is a common indicator of apoptosis. nih.gov Flow cytometry analysis using annexin (B1180172) V staining can also be employed to detect early apoptotic events. nih.gov

Table 3: Common Assays to Assess the Cellular Effects of Wnt Pathway Inhibitors

| Assay | Cellular Process Measured | Principle |

|---|---|---|

| MTT Assay | Cell Viability/Proliferation | Conversion of MTT to formazan (B1609692) by mitochondrial reductases. frontiersin.org |

| Caspase Activity Assay | Apoptosis | Cleavage of a substrate by caspases, leading to a fluorescent or luminescent signal. nih.gov |

| Annexin V Staining | Apoptosis | Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. nih.gov |

The Wnt signaling pathway has been implicated in the regulation of cell migration and invasion, which are critical processes in cancer metastasis. Therefore, evaluating the impact of Wnt pathway inhibitors on these phenotypes is a key aspect of their preclinical characterization.

The transwell migration assay, also known as the Boyden chamber assay, is a common method to assess cell migration. In this assay, cells are seeded in the upper chamber of a transwell insert, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber is then quantified. A variation of this assay, the invasion assay, involves coating the membrane with a basement membrane extract (e.g., Matrigel) to assess the ability of cells to degrade and move through the extracellular matrix. nih.govnih.gov

Western blotting is a fundamental biochemical technique used to detect and quantify specific proteins in a cell lysate. In the context of Wnt pathway research, Western blotting is crucial for examining the levels and post-translational modifications of key signaling components.

For example, a hallmark of canonical Wnt pathway activation is the stabilization and accumulation of β-catenin. cellsignal.com Western blotting can be used to measure the levels of total and non-phosphorylated (active) β-catenin in response to treatment with a Wnt pathway inhibitor. nih.govnih.gov Additionally, this technique can be used to assess the phosphorylation status of other proteins in the pathway, such as GSK-3β and LRP6, and the expression levels of downstream target proteins like cyclin D1 and c-Myc. nih.govcellsignal.com

Analyzing changes in gene expression provides valuable insights into the downstream effects of Wnt pathway inhibition. Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive method for measuring the expression of specific Wnt target genes, such as AXIN2, c-MYC, and CCND1 (cyclin D1). pnas.orgnih.gov A reduction in the expression of these genes following treatment with an inhibitor provides evidence of pathway suppression. nih.gov

For a more comprehensive understanding of the transcriptional consequences of Wnt pathway inhibition, RNA sequencing (RNA-seq) can be employed. This high-throughput method allows for the unbiased profiling of the entire transcriptome, revealing global changes in gene expression and potentially identifying novel downstream targets and affected cellular pathways. nih.govnih.gov

Protein-Protein Interaction Mapping (e.g., LUMIER method)

Understanding how a Wnt pathway inhibitor modulates cellular signaling often requires mapping its effects on the intricate network of protein-protein interactions (PPIs) that constitute the pathway. The LUMIER (LUminescence-based Mammalian IntERactome) method is a high-throughput technique used to identify and quantify PPIs in mammalian cells. nih.gov This approach is particularly valuable for dissecting the Wnt signaling cascade, which is governed by the formation and dissolution of multi-protein complexes, such as the β-catenin destruction complex.

In a typical LUMIER-based screen to study a Wnt inhibitor, a "bait" protein, a known component of the Wnt pathway, is fused to a Renilla luciferase enzyme. nih.gov A library of potential interacting "prey" proteins, each tagged with a different marker, is then co-expressed with the bait protein in mammalian cells. If the bait and prey proteins interact, the luciferase enzyme is brought into proximity with the prey's tag, which can be captured. After cell lysis, the complexes are immunoprecipitated using an antibody against the prey's tag, and the presence of the bait is detected by measuring luciferase activity.

By performing this assay in the presence and absence of a Wnt pathway inhibitor, researchers can determine if the compound disrupts or enhances specific PPIs. For example, an inhibitor might prevent the interaction between β-catenin and its transcriptional co-activator TCF/LEF, a critical step for gene activation in cancer. researchgate.net Meta-analysis combining LUMIER data with functional screens can yield a "combined pathway score" for each tested component, reflecting the likelihood that a protein is a true regulator of the Wnt pathway and a potential target of the inhibitor. nih.gov

Site-Directed Mutagenesis Studies for Target Validation

Once a potential protein target for a Wnt pathway inhibitor is identified, site-directed mutagenesis is a crucial next step for validation. This technique involves introducing specific mutations into the gene encoding the target protein. These mutations are designed to alter the protein's structure, particularly at the suspected binding site of the inhibitor.

The core principle is to test whether the inhibitor loses its efficacy when the target protein is mutated. For instance, if an inhibitor is hypothesized to bind to a specific pocket on the Tankyrase (TNKS) enzyme to prevent the degradation of Axin, researchers can mutate the amino acid residues that form this pocket. mdpi.com

The process involves:

Identifying the Putative Binding Site: Computational modeling or structural biology techniques are used to predict the interaction site between the inhibitor and the target protein.

Designing Mutations: Specific amino acid substitutions are planned. For example, a residue crucial for hydrogen bonding with the inhibitor might be replaced with one that cannot form such a bond.

Introducing the Mutation: The mutated gene is introduced into cells, which then produce the altered protein.

Assessing Inhibitor Activity: The effect of the Wnt inhibitor is then tested in cells expressing the mutated protein versus cells expressing the normal (wild-type) protein. If the inhibitor is less effective in the cells with the mutated protein, it provides strong evidence that the mutated site is indeed the direct target of the compound.

This method allows scientists to confirm that the inhibitor's biological effects are a direct result of its interaction with the intended target and not due to off-target effects.

In Vivo Preclinical Animal Models

To evaluate the physiological relevance and therapeutic potential of Wnt pathway inhibitors, researchers turn to in vivo animal models. These models allow for the study of drug efficacy and mechanism in the context of a whole, living organism.

Xenograft Models of Human Tumors

Xenograft models are a cornerstone of preclinical cancer research for testing Wnt pathway inhibitors. researchgate.net These models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice. meliordiscovery.com This allows the human tumor to grow in a living host, providing a platform to assess the anti-tumor activity of a compound.

For example, the small-molecule Wnt inhibitor IC-2 was tested in a xenograft model using human hepatocellular carcinoma (HCC) cells. iiarjournals.org CD44-positive HuH7 cells, which are considered liver cancer stem cells, were transplanted into mice. iiarjournals.org Subsequent treatment with IC-2 led to a significant suppression of tumor growth compared to control groups. iiarjournals.org Similarly, the efficacy of the TNKS inhibitor G007-LK was confirmed in a xenograft model derived from APC-mutant colorectal cancer cells. nih.gov

| Model | Cell Line/Tumor Type | Inhibitor Tested | Key Finding | Reference |

| Mouse Xenograft | CD44-positive HuH7 (Liver Cancer) | IC-2 | Suppressed tumor growth in vivo. | iiarjournals.org |

| Mouse Xenograft | APC-mutant CRC cells (Colorectal Cancer) | G007-LK | Inhibited growth of xenograft tumors. | nih.gov |

| Mouse Xenograft | DLD-1 (Colon Cancer) | Compounds 88 & 89 | Demonstrated in vivo efficacy. | nih.gov |

| NSG Mouse Xenograft | CD44+CD133+ Caco-2 (Colorectal Cancer) | XAV939 | Reduced tumor formation in vivo. | nih.gov |

Genetically Engineered Mouse Models (e.g., MMTV-Wnt1 Mammary Tumor Model)

Genetically engineered mouse models (GEMMs) are powerful tools because the tumors arise spontaneously in the context of a normal immune system and microenvironment. nih.govaacrjournals.org The MMTV-Wnt1 mouse model is a classic example used to study aberrant Wnt signaling in breast cancer. biologists.comnih.gov In this model, the Wnt1 gene is overexpressed under the control of the Mouse Mammary Tumor Virus (MMTV) promoter, leading to the development of mammary adenocarcinomas. plos.orgresearchgate.net

This model is invaluable for testing Wnt pathway inhibitors as it closely mimics aspects of human breast cancers with activated Wnt signaling. nih.govbiologists.com Studies using MMTV-Wnt1 mice have shown that tumors can be categorized into distinct subtypes with different signaling signatures, providing a nuanced platform to test targeted therapies. nih.govnih.gov For instance, researchers can treat MMTV-Wnt1 mice with a novel Wnt inhibitor and monitor for delays in tumor onset, reductions in tumor growth rate, or changes in tumor pathology and gene expression. nih.govresearchgate.net Another study used this model to show that a TNKS inhibitor could effectively antagonize Wnt signaling in vivo. nih.gov

Developmental Biology Models (e.g., Xenopus Embryos, Zebrafish)

The Wnt signaling pathway is fundamental to embryonic development, and its conservation across species makes developmental models like Xenopus laevis (African clawed frog) and Danio rerio (zebrafish) excellent systems for studying Wnt inhibitors. embopress.orgstanford.edu These organisms offer rapid development, external fertilization, and transparent embryos, allowing for direct observation of developmental processes.

In Xenopus, the Wnt/β-catenin pathway is essential for establishing the primary body axis. embopress.orgnih.gov Disruption of this pathway by an inhibitor leads to clear and observable "ventralized" phenotypes, where dorsal structures like the head and spinal cord fail to develop properly. researchgate.net Researchers can simply add the inhibitor to the water in which the embryos are developing and score the resulting phenotypes, making it a powerful system for screening potential Wnt inhibitors. researchgate.netnih.gov

Zebrafish are also widely used to study the effects of Wnt pathway inhibitors. frontiersin.orgelifesciences.org The Wnt pathway is critical for processes like fin and scale development in zebrafish. elifesciences.orgnih.gov By treating zebrafish larvae with specific inhibitors, scientists can observe defects in these structures. frontiersin.orgelifesciences.org For example, using a transgenic line that allows for conditional expression of the Wnt inhibitor Dkk1, researchers demonstrated that blocking Wnt/β-catenin signaling prevents scale formation. elifesciences.org The transparency of zebrafish embryos also facilitates the use of fluorescent reporter lines, where the activity of the Wnt pathway can be visualized in real-time in a living animal, providing a dynamic readout of an inhibitor's effect. mdpi.com

| Model Organism | Process Studied | Effect of Wnt Inhibition | Reference |

| Xenopus laevis | Dorsoventral axis specification | Ventralized phenotype (defective head/spinal cord) | embopress.orgresearchgate.net |

| Danio rerio (Zebrafish) | Scale and fin development | Abrogated scale and fin formation | elifesciences.org |

| Danio rerio (Zebrafish) | Palatogenesis (Palate formation) | Cleft palate phenotype | frontiersin.org |

Ex Vivo Tissue Culture Models

Ex vivo tissue culture models, particularly organoids, bridge the gap between traditional 2D cell culture and in vivo animal models. Organoids are three-dimensional structures grown from stem cells that self-organize to recapitulate the architecture and function of a specific organ. nih.gov

For studying Wnt inhibitors, intestinal organoids (or "mini-guts") are particularly relevant, as the Wnt pathway is the master regulator of intestinal stem cell maintenance and proliferation. nih.gov These organoids can be derived from transgenic mice where Wnt signaling can be switched on or off, providing a highly controlled system. nih.gov Researchers used a 3D "crypt culture" from a mouse model with inducible β-catenin expression to study the effects of Wnt pathway reversal. nih.gov This ex vivo system allowed for rapid analysis of changes in gene expression and cell proliferation within hours of applying a Wnt inhibitor, a timeframe difficult to achieve in vivo. nih.gov This approach enables higher-throughput screening of compounds in a more physiologically relevant context than monolayer cultures. nih.gov

Advanced Research on Wnt Pathway Inhibitor 2 Derivatives

Chemical Synthesis and Analog Design for Lead Optimization

The lead optimization of IWP-2 has been a focal point of research to develop more potent inhibitors of the Wnt pathway. Through systematic structure-activity relationship (SAR) studies, researchers have synthesized and evaluated a series of analogs to understand the chemical features crucial for inhibiting PORCN.

The core structure of IWP-2 and its analogs (collectively known as IWPs) consists of key scaffolding motifs, including phthalazinone and pyrimidinone moieties nih.gov. Initial SAR studies confirmed that modifications to various regions of the IWP-2 molecule could significantly impact its inhibitory activity. For instance, the phenyl and benzothiazole (B30560) groups of the parent IWP compounds were found to be replaceable with other chemical groups, such as an alkyl group and a simple aromatic group, respectively, while retaining activity nih.gov.

Further optimization efforts focused on the arylamide portion of the molecule. This led to the discovery that a 4-biphenyl derivative was approximately 40 times more potent than IWP-2 nih.gov. In contrast, 3- and 2-biphenyl derivatives showed a significant loss of activity, highlighting the stereo-electronic sensitivity of the target's binding pocket. To improve solubility and potency, nitrogen atoms were introduced into the biphenyl (B1667301) rings. This strategy yielded compounds like IWP-L6 , which not only had improved solubility but was also identified as a sub-nanomolar PORCN inhibitor, roughly 100 times more potent than IWP-2 in assays measuring the inhibition of Wnt-mediated branching morphogenesis nih.gov.

| Compound | Core Scaffold Modification | Key Substituent | Relative Potency vs. IWP-2 | Reference |

|---|---|---|---|---|

| IWP-2 | Thieno[3,2-d]pyrimidinone | N-(6-Methyl-2-benzothiazolyl) | Baseline | nih.gov |

| Compound 20 | Thieno[3,2-d]pyrimidinone | 4-Biphenyl | ~40x more potent | nih.gov |

| Compound 21 | Thieno[3,2-d]pyrimidinone | 3-Biphenyl | Less potent | nih.gov |

| Compound 22 | Thieno[3,2-d]pyrimidinone | 2-Biphenyl | Less potent | nih.gov |

| IWP-L6 (Compound 27) | Thieno[3,2-d]pyrimidinone | Pyridyl-phenyl | ~100x more potent | nih.gov |

These studies underscore a classic lead optimization process, where initial hits from high-throughput screening are chemically modified to enhance their biological activity and drug-like properties. The resulting SAR data suggest that two primary structural motifs within the IWP scaffold interact directly with PORCN and are critical for its inhibitory function nih.gov.

Rational Design Based on Target-Specific Interactions

While initial SAR studies provided empirical data for lead optimization, subsequent research has delved into the specific molecular interactions guiding the rational design of IWP-2 derivatives. The primary target of IWP-2 is PORCN, and understanding the binding mode within this O-acyltransferase is key to designing more effective inhibitors nih.govnih.gov.

Interestingly, research into the broader activity of IWP-2 revealed an additional, off-target interaction. Due to structural similarities with known benzimidazole-based inhibitors, IWP-2 was hypothesized and later confirmed to be a selective, ATP-competitive inhibitor of Casein Kinase 1 (CK1) δ and ε isoforms researchgate.netnih.gov. This discovery was supported by molecular modeling, which predicted a plausible binding mode of IWP-2 within the ATP binding pocket of CK1δ, a finding later confirmed by X-ray crystallography researchgate.netnih.gov. This dual activity suggests that the effects of IWP-2 may not be limited to PORCN inhibition alone but could also involve modulation of CK1δ/ε-related pathways researchgate.net.

This finding represents a form of rational design in reverse—where an existing inhibitor's structural features are used to predict and confirm interactions with a secondary target. This knowledge can be leveraged to:

Design new IWP-2 analogs with enhanced selectivity for PORCN over CK1δ/ε to minimize off-target effects.

Intentionally create derivatives that potently inhibit both targets, leading to multi-targeted therapeutic agents.

Development of Dual-Targeting or Multi-Targeting Wnt Inhibitors

The concept of designing single chemical entities that can engage multiple molecular targets is a growing strategy in drug development, particularly in oncology nih.govdovepress.com. Such multi-targeting agents can offer improved efficacy and a better safety profile compared to combination therapies nih.gov.

The serendipitous discovery that IWP-2 inhibits both PORCN and CK1δ/ε positions it as a de facto dual-targeting agent researchgate.netnih.gov. Both targets are relevant in cancer biology. Aberrant Wnt signaling, blocked by PORCN inhibition, is a known driver in many cancers nih.govnih.gov. CK1δ has also been implicated in tumorigenesis, making its inhibition a viable anti-cancer strategy.

This inherent dual activity of the IWP-2 scaffold provides a foundation for the deliberate development of multi-targeting inhibitors. A medicinal chemistry approach based on the IWP-2 structure has already led to the development of improved IWP-derived CK1 inhibitors researchgate.net. Future rational design could focus on optimizing the IWP scaffold to modulate the potency against each target in a controlled manner, creating a new class of dual PORCN-CK1δ/ε inhibitors for cancer therapy.

| Compound | Primary Target | Secondary Target | Mechanism of Action | Therapeutic Implication | Reference |

|---|---|---|---|---|---|

| IWP-2 | PORCN | CK1δ/ε | Inhibits Wnt palmitoylation and ATP-competitive inhibition of CK1δ/ε. | Potential for combined Wnt pathway and CK1 inhibition. | researchgate.netnih.gov |

Investigation of Modulators with Differential Specificity (e.g., Canonical vs. Non-Canonical Pathways, Upstream vs. Downstream Targets)

The Wnt signaling network is complex, comprising the well-studied canonical (β-catenin-dependent) pathway and the less understood non-canonical (β-catenin-independent) pathways. IWP-2 is characterized as an upstream inhibitor because it targets PORCN, which is required for the secretion of most, if not all, Wnt ligands that activate these pathways nih.govnih.gov. By blocking Wnt secretion, IWP-2 effectively inhibits Wnt-dependent phosphorylation of the LRP6 receptor and Dvl2, as well as the subsequent accumulation of β-catenin, all key events in the canonical pathway nih.govselleckchem.com.

Research has indicated that the effects of IWP compounds may extend beyond the canonical pathway. One study noted that IWPs were able to decrease the palmitoylation of Wnt5a, a ligand often associated with activating non-canonical signaling researchgate.net. This suggests that IWP-2 and its derivatives are likely pan-Wnt inhibitors, suppressing both canonical and non-canonical signaling by preventing the secretion of their respective ligands.

To date, research on IWP-2 derivatives has primarily focused on enhancing their potency as upstream inhibitors of PORCN rather than designing analogs with differential specificity. The development of derivatives that could, for example, selectively allow the secretion of non-canonical Wnts while blocking canonical Wnts, or that are modified to interact with downstream targets like the Axin destruction complex, has not been reported. The current body of evidence indicates that IWP-2 derivatives act broadly at the source of Wnt ligand production, thereby affecting all downstream Wnt-dependent processes.

Interactions with Other Signaling Pathways and Regulatory Networks

Cross-talk with Hippo-YAP/TAZ Signaling

Current research literature does not provide specific details on the direct modulatory effects of Wnt Pathway Inhibitor 2 (IWP-2) on the intricate cross-talk between the Wnt and Hippo-YAP/TAZ signaling pathways. The interaction between these two pathways is known to be complex, with Yes-associated protein (YAP) and its paralog TAZ acting as key mediators that can either positively or negatively regulate Wnt signaling depending on the cellular context. However, studies specifically investigating how the inhibition of Wnt secretion by IWP-2 influences the components or outcomes of the Hippo pathway are not sufficiently detailed in the available literature.

Interplay with GSK3-mTOR Axis

While Glycogen Synthase Kinase 3 (GSK3) is a central component of the β-catenin destruction complex in the canonical Wnt pathway and also interacts with the mTOR signaling pathway, specific studies detailing the interplay of Wnt Pathway Inhibitor 2 (IWP-2) with the GSK3-mTOR axis are limited. Research has shown that IWP-2 can act as an ATP-competitive inhibitor of Casein Kinase 1 (CK1) δ/ε, another key kinase in the Wnt pathway. researchgate.netnih.gov Given that both GSK3 and CK1 are crucial for β-catenin regulation and that GSK3 is a known regulator of mTOR signaling, a theoretical link exists. nih.govhw.ac.uk However, direct experimental evidence elucidating the specific effects of IWP-2 on the functional relationship between GSK3 and mTOR is not extensively documented.

Relationship with Cyclooxygenase-2 (COX-2) Pathway

The relationship between the Wnt signaling pathway and the Cyclooxygenase-2 (COX-2) pathway is established in several biological contexts, particularly in cancer, where Wnt signaling can drive COX-2 expression. However, there is a lack of specific research findings that describe the direct effects of Wnt Pathway Inhibitor 2 (IWP-2) on the COX-2 pathway. Consequently, the precise impact of inhibiting Wnt secretion via IWP-2 on COX-2 expression and activity remains to be elucidated.

Connections to PI3K/mTOR Signaling

The Phosphoinositide 3-kinase (PI3K)/mTOR signaling network is a critical regulator of cell growth and metabolism that exhibits significant cross-talk with the Wnt pathway. nih.govnih.govmdpi.com Aberrant activation of both pathways is common in various diseases. nih.gov Despite the known interplay, which often involves shared components like GSK3, specific studies detailing the direct consequences of Wnt secretion blockade by Wnt Pathway Inhibitor 2 (IWP-2) on the activity and components of the PI3K/mTOR pathway are not well-documented in the current scientific literature.

Modulation of Transforming Growth Factor-Beta (TGF-β), Notch, and Bone Morphogenetic Protein (BMP) Pathways

Transforming Growth Factor-Beta (TGF-β): IWP-2 has been shown to interact with the TGF-β signaling pathway, particularly in the context of cell differentiation. In one study involving adipose-derived mesenchymal stem cells, TGF-β1 was found to inhibit osteogenic differentiation. This inhibitory effect was significantly attenuated when the canonical Wnt pathway was simultaneously antagonized by IWP-2, suggesting that TGF-β exerts some of its effects through the modulation of Wnt signaling. nih.gov The combined treatment of TGF-β1 and IWP-2 resulted in a notable increase in bone matrix production compared to treatment with TGF-β1 alone. nih.gov Further research has indicated that TGF-β signaling can promote pancreatic fate over liver specification in differentiating human embryonic stem cells by inhibiting Wnt signaling components. nih.gov The effects of IWP-2 treatment were similar to those of TGF-β1, reinforcing the concept of an antagonistic relationship where both TGF-β and IWP-2 can suppress a Wnt-dependent cell fate. nih.gov

Notch: There is currently a lack of specific data from the reviewed literature detailing the direct modulation of the Notch signaling pathway by Wnt Pathway Inhibitor 2 (IWP-2). While both Wnt and Notch are fundamental pathways in development with known interactions, the specific role of IWP-2 in this cross-talk has not been a focus of the available studies. nih.govmdpi.comresearchgate.netmdpi.com

Bone Morphogenetic Protein (BMP): The BMP pathway, a part of the TGF-β superfamily, has extensive crosstalk with Wnt signaling in regulating developmental processes, including osteoblast differentiation and neurogenesis. nih.gov While some studies use IWP-2 in conjunction with BMP pathway modulators to direct cell fate, direct evidence of IWP-2 modulating the activity or expression of BMP signaling components is not explicitly detailed. nih.gov For example, a protocol for generating neurons from human induced pluripotent stem cells utilizes a combination of BMP, MEK, and WNT inhibition (using IWP-2) to achieve a specific neuronal fate, highlighting a functional interaction in a specific context. nih.gov

| Pathway | Interaction with Wnt Pathway Inhibitor 2 (IWP-2) | Research Finding |

| TGF-β | Antagonistic/Modulatory | IWP-2 attenuates the inhibitory effects of TGF-β1 on osteogenic differentiation. nih.gov Both IWP-2 and TGF-β1 can suppress liver specification in favor of pancreatic fate by inhibiting Wnt signaling. nih.gov |

| Notch | Not specified | No direct modulatory effects of IWP-2 on the Notch pathway are documented in the available literature. |

| BMP | Context-dependent/Functional | Used in combination with BMP inhibitors to direct neuronal differentiation, implying a functional, albeit not necessarily direct, interaction. nih.gov |

Future Research Directions and Preclinical Translational Perspectives

Developing More Specific and Potent Inhibitors with Favorable Preclinical Activity

A major goal in the field is the development of next-generation inhibitors with improved potency, specificity, and drug-like properties, including oral bioavailability.